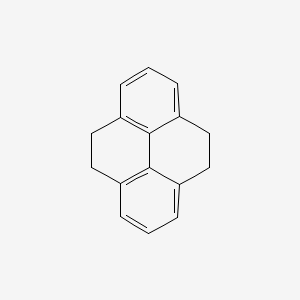

4,5,9,10-Tetrahydropyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,9,10-tetrahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFUNRTWHPWCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)CCC4=CC=CC1=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228733 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781-17-9 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5,9,10-Tetrahydropyrene from Pyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5,9,10-tetrahydropyrene from pyrene, a critical intermediate in the development of 2,7-disubstituted pyrene derivatives for various applications, including advanced materials and pharmaceuticals. This document details the catalytic hydrogenation of pyrene, focusing on the selective reduction of the "K-region" to yield the desired tetrahydropyrene product.

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a readily available starting material. However, direct functionalization of the pyrene core at the 2 and 7 positions is synthetically challenging. The "tetrahydropyrene (THPy) method" offers an elegant solution to this problem. This strategy involves the selective hydrogenation of pyrene to this compound. This partial reduction alters the electronic properties of the molecule, directing subsequent electrophilic aromatic substitution reactions to the desired 2 and 7 positions. Following functionalization, re-aromatization yields the 2,7-disubstituted pyrene derivatives.

This guide focuses on the core of this method: the efficient and selective synthesis of this compound.

Reaction Pathway and Mechanism

The synthesis of this compound from pyrene is achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds in the 4, 5, 9, and 10 positions (the K-region) of the pyrene molecule. The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.

The selectivity for the K-region hydrogenation is crucial to avoid over-reduction to perhydropyrene. Reaction conditions such as catalyst choice, solvent, temperature, and pressure can be tuned to favor the formation of the desired tetrahydropyrene.

Experimental Protocols

The following protocols are based on established literature procedures for the selective hydrogenation of pyrene.

General Experimental Workflow

The overall workflow for the synthesis of this compound involves the setup of the hydrogenation reaction, monitoring its progress, and subsequent workup and purification of the product.

Detailed Protocol using Palladium on Carbon (Pd/C)

This protocol is adapted from the work of Connor et al. and is considered an efficient method for the synthesis of this compound.[1][2]

Materials:

-

Pyrene (desulfurized)

-

10% Palladium on carbon (Pd/C)

-

Ethyl acetate (reagent grade)

-

Water

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Celite or a similar filter aid

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Reaction vessel (autoclave)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-

Preparation: In a suitable reaction vessel, a solution of desulfurized pyrene in "wet" ethyl acetate is prepared. The "wet" solvent is typically prepared by adding a small, specified amount of water to the ethyl acetate.

-

Catalyst Addition: 10% Pd/C is carefully added to the reaction mixture. The amount of catalyst is typically a weight percentage of the pyrene.

-

Reaction Setup: The reaction vessel is sealed and connected to the hydrogenation apparatus. The vessel is then purged several times with an inert gas (nitrogen or argon) to remove any oxygen, followed by purging with hydrogen gas.

-

Hydrogenation: The vessel is pressurized with hydrogen to the desired pressure. The reaction mixture is then stirred and heated to the specified temperature for a set duration. The progress of the reaction can be monitored by the uptake of hydrogen.

-

Workup: After the reaction is complete, the apparatus is cooled to room temperature, and the hydrogen pressure is carefully released. The reaction mixture is then filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with ethyl acetate to recover any adsorbed product. Caution: The Pd/C catalyst can be pyrophoric, especially after the reaction. The filter cake should not be allowed to dry and should be handled with care.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product, which is a mixture of this compound and perhydropyrene, is then purified by column chromatography followed by recrystallization to yield pure this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported methods for the hydrogenation of pyrene.

Table 1: Hydrogenation of Pyrene to this compound using Pd/C

| Parameter | Value/Condition | Reference |

| Substrate | Desulfurized Pyrene | [1][2] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [1][2] |

| Solvent | Wet Ethyl Acetate | [1][2] |

| Product Ratio | 85:15 (this compound : Perhydropyrene) | |

| Purification | Chromatography and Recrystallization | [1][2] |

Table 2: Hydrogenation of Pyrene using Ruthenium Nanoparticles (for comparison) [3]

| Parameter | Value/Condition | Conversion (%) | Selectivity to 4,5-Dihydropyrene (%) |

| Temperature | 50 °C | 17 | 93 |

| Pressure | 20 bar | ||

| Time | Not specified | ||

| Temperature | 80 °C | 25 | Not specified |

| Pressure | 20 bar | ||

| Time | Not specified | ||

| Temperature | 80 °C | 44 | 86 |

| Pressure | 20 bar | ||

| Time | 60 hours |

Note: 4,5-Dihydropyrene is an intermediate in the formation of this compound.

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all sources of ignition should be eliminated.

-

Palladium on Carbon Catalyst: Pd/C can be pyrophoric, particularly after use when it is saturated with hydrogen. The catalyst should be handled under an inert atmosphere when dry and should not be allowed to dry out after filtration. It should be quenched carefully.

-

Pressure Reactions: All reactions under pressure should be carried out in appropriate pressure-rated equipment with necessary safety features like pressure relief valves and blast shields.

Conclusion

The synthesis of this compound from pyrene via catalytic hydrogenation is a well-established and efficient method. The use of palladium on carbon in wet ethyl acetate provides good selectivity for the desired product. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. This intermediate is invaluable for the synthesis of 2,7-disubstituted pyrenes, opening avenues for the development of novel functional materials and therapeutic agents.

References

Technical Guide: The Catalytic Hydrogenation of Pyrene to 4,5,9,10-Tetrahydropyrene

Introduction

Pyrene, a four-ring polycyclic aromatic hydrocarbon (PAH), is a common constituent of coal tar and a product of incomplete combustion. Its hydrogenation is a critical process in several fields, from the upgrading of heavy oils and coal-derived liquids into cleaner fuels to the synthesis of advanced materials and pharmaceutical intermediates. The selective hydrogenation of pyrene to 4,5,9,10-tetrahydropyrene is of particular interest as it serves as a valuable building block. This document provides an in-depth technical overview of the reaction mechanism, catalytic systems, and experimental protocols involved in this transformation.

Reaction Mechanism and Pathway

The hydrogenation of pyrene is a stepwise process where hydrogen atoms are sequentially added to the aromatic core. The reaction generally proceeds via the initial saturation of the most reactive "K-region" (the 4,5- and 9,10-positions) before subsequent hydrogenation of the outer rings. The desired product, this compound, is an intermediate in the full hydrogenation pathway to perhydropyrene.

The generally accepted pathway involves the following key steps:

-

Adsorption: Pyrene and molecular hydrogen (H₂) adsorb onto the surface of the catalyst.

-

Hydrogen Dissociation: The H-H bond in H₂ is cleaved by the active metal sites on the catalyst, forming reactive atomic hydrogen species.

-

Stepwise Hydrogenation: The atomic hydrogen is transferred to the adsorbed pyrene molecule. The first hydrogenation typically occurs across the 4,5-positions to form 4,5-dihydropyrene.

-

Further Hydrogenation: The 4,5-dihydropyrene intermediate undergoes a second hydrogenation step, usually at the 9,10-positions, to yield the target this compound.

-

Desorption: The tetrahydropyrene product desorbs from the catalyst surface, making the active sites available for the next catalytic cycle.

Over-hydrogenation can occur, leading to the formation of hexa-, deca-, and eventually perhydropyrene, which makes catalyst selection and control of reaction conditions crucial for achieving high selectivity.

Catalytic Systems and Influencing Factors

The choice of catalyst is the most critical factor determining the rate and selectivity of pyrene hydrogenation. Both the active metal component and the support material play integral roles.

Active Metals:

-

Precious Metals: Catalysts based on palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) exhibit exceptional activity and selectivity for PAH hydrogenation.[1] Palladium catalysts, in particular, are widely studied.[2] Ruthenium nanoparticles have also been shown to be efficient catalysts under mild reaction conditions.[3][4]

-

Non-Precious Metal Sulfides: Catalysts such as cobalt-molybdenum (CoMo) and nickel-tungsten (NiW) on supports like γ-Al₂O₃ are also used, particularly in industrial hydrotreating applications where sulfur resistance is necessary.[5]

Catalyst Supports: The support material influences the dispersion of the active metal, the accessibility of reactant molecules to catalytic sites, and the overall acidity of the catalyst.

-

Acidity: The acidity of the support can enhance the hydrogenation of pyrene.[1] Supports like tungstated metal oxides or zeolites provide acid sites that can facilitate the reaction.[2]

-

Pore Structure: A large mesopore volume is beneficial for the adsorption and mass transfer of the bulky pyrene molecule to the active sites within the catalyst.[1] For example, Pd supported on a mesoporous Beta zeolite (Pd/Beta-H) demonstrated superior performance compared to other supports due to its unique porous structure and acidity.[2]

The interplay between the catalyst, its support, and the reaction conditions dictates the overall efficiency of the process.

Data Presentation: Hydrogenation Conditions and Results

The following table summarizes quantitative data from various studies on the hydrogenation of pyrene and related PAHs, highlighting the different catalytic systems and conditions employed.

| Catalyst System | Substrate | Temp. (°C) | H₂ Pressure | Solvent | Time (h) | Conversion (%) | Selectivity (%) / Main Product | Reference |

| Ru-NPs (2 mol%) | Pyrene | 30 | 20 bar | THF | 16 | 61 | 53% to Dihydropyrene (4a) | [3] |

| Pd/Beta-H | Pyrene | N/A | N/A | N/A | N/A | High Activity | High selectivity to saturated product | [1][2] |

| Pd/Al₂O₃ | Fluorene | 200 | 7 MPa (70 bar) | Decalin | N/A | 71 | Hexahydrofluorene | [1] |

| Rh/Al₂O₃ | Fluorene | 200 | 7 MPa (70 bar) | Decalin | N/A | High | 72% to Dodecahydrofluorene | [1] |

| NiW/γ-Al₂O₃ | Pyrene | N/A | N/A | N/A | N/A | N/A | Good resistance to pyridine poisoning | [5] |

| CoMo/γ-Al₂O₃ | Pyrene | N/A | N/A | N/A | N/A | N/A | Highest selectivity to inner ring hydropyrene | [5] |

Note: "N/A" indicates data not available in the cited search results. The table illustrates the diversity of approaches and the typical range of conditions.

Experimental Protocols

Executing a high-pressure hydrogenation reaction requires careful adherence to safety protocols and precise control over the experimental setup. Autoclave systems are specialized reactors designed for such processes.[6] The following is a generalized protocol for the catalytic hydrogenation of pyrene in a laboratory-scale autoclave, based on common procedures.[7][8]

Detailed Methodology:

-

Reactor Charging:

-

To a clean, dry stainless-steel autoclave vessel equipped with a magnetic or mechanical stirrer, add the catalyst (e.g., 50-100 mg of 5% Pd/C) and the pyrene substrate (e.g., 1.0 g).[8]

-

-

Sealing and Purging:

-

Solvent and Hydrogen Introduction:

-

Through a sealed port, introduce the desired volume of a degassed solvent (e.g., 20 mL of THF or decalin) using a syringe.

-

Perform a similar purge cycle with hydrogen (H₂). Pressurize with H₂ to ~5 bar and vent. Repeat 3 to 5 times to ensure the atmosphere inside the reactor is solely hydrogen.[7]

-

-

Reaction Conditions:

-

Pressurize the autoclave to the final target hydrogen pressure (e.g., 20-70 bar).

-

Begin stirring (e.g., 300-1000 rpm) and heat the reactor to the desired temperature (e.g., 100-250 °C) using an external heating mantle or block.[7][8]

-

Maintain these conditions for the specified reaction time (e.g., 16 hours). Monitor the pressure; a drop in pressure may indicate hydrogen consumption.

-

-

Work-up and Analysis:

-

After the reaction period, turn off the heating and allow the autoclave to cool completely to ambient temperature.

-

Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Once depressurized, open the autoclave. Recover the reaction mixture.

-

Filter the mixture to remove the heterogeneous catalyst.

-

The resulting solution containing the product mixture is then analyzed to determine conversion and selectivity. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for this analysis.[7]

-

Conclusion

The selective hydrogenation of pyrene to this compound is a complex catalytic process governed by the interplay of the catalyst's properties and the reaction conditions. Precious metal catalysts, particularly those based on palladium and ruthenium, supported on materials with controlled porosity and acidity, offer promising routes for this transformation. Achieving high selectivity requires careful optimization of temperature, pressure, and reaction time to favor the formation of the desired tetrahydropyrene intermediate while preventing subsequent over-hydrogenation. The experimental protocols outlined herein provide a foundational approach for researchers to safely and effectively explore this important chemical transformation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Comparison of Pyrene Hydrogenation over Different Catalysts [syxbsyjg.com]

- 6. Autoclave Systems for Scalable and Efficient Hydrogenation — HydRegen [hydregenoxford.com]

- 7. assets.takasago.com [assets.takasago.com]

- 8. rsc.org [rsc.org]

Spectroscopic Profile of 4,5,9,10-Tetrahydropyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5,9,10-tetrahydropyrene, a significant polycyclic aromatic hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 6H | Aromatic protons (H-1, H-2, H-3, H-6, H-7, H-8) |

| ~2.8 | Singlet | 8H | Aliphatic protons (H-4, H-5, H-9, H-10) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~135 | Quaternary | C-3a, C-5a, C-8a, C-10b |

| ~126 | Tertiary | C-1, C-2, C-3, C-6, C-7, C-8 |

| ~30 | Secondary | C-4, C-5, C-9, C-10 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3050-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Strong | C-H Stretch | Aliphatic (CH₂) |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1465 | Medium | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| 850-750 | Strong | C-H Bend (Out-of-plane) | Aromatic |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 206 | 100 | [M]⁺ (Molecular Ion) |

| 205 | ~20 | [M-H]⁺ |

| 204 | ~15 | [M-2H]⁺ |

| 203 | ~25 | [M-3H]⁺ |

| 202 | ~30 | [M-4H]⁺ |

| 178 | ~15 | [M-C₂H₄]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be an automated or manual process.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon. A larger number of scans is generally required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (Thin Solid Film Method) [1]:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as methylene chloride or acetone.[1]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[1]

-

Apply a drop of the sample solution to the center of the salt plate.[1]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]

-

-

Data Acquisition :

-

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Introduction and Ionization :

-

For a solid sample like this compound, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) can be used.

-

In GC-MS, the sample is first dissolved in a suitable solvent and injected into the gas chromatograph, where it is vaporized and separated from the solvent.

-

The vaporized sample molecules then enter the ion source of the mass spectrometer.

-

Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, leading to the formation of a molecular ion and various fragment ions.

-

-

Mass Analysis and Detection :

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in data interpretation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic data in structural elucidation.

References

Solubility of 4,5,9,10-Tetrahydropyrene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5,9,10-tetrahydropyrene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's chemical structure and the known solubility of its parent compound, pyrene. Furthermore, detailed experimental protocols for determining the solubility of aromatic hydrocarbons like this compound are provided to enable researchers to generate precise quantitative data.

Core Concepts: Understanding the Solubility of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C₁₆H₁₄ and a molecular weight of approximately 206.28 g/mol .[1][2] Its structure consists of a pyrene core with two saturated carbon-carbon bonds, which influences its physical and chemical properties, including its solubility.

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that nonpolar or weakly polar solutes tend to dissolve in nonpolar or weakly polar solvents, while polar solutes are more soluble in polar solvents. Given that this compound is a hydrocarbon with a significant nonpolar surface area, it is expected to be readily soluble in many common organic solvents and poorly soluble in polar solvents like water.

Predicted Solubility Profile

The following table summarizes the expected solubility behavior of this compound in a range of common organic solvents based on its chemical structure and general principles of solubility.

| Solvent | Solvent Polarity | Predicted Solubility of this compound | Rationale |

| Toluene | Nonpolar | High | The aromatic and nonpolar nature of toluene allows for favorable van der Waals interactions with the nonpolar this compound molecule. |

| Chloroform | Weakly Polar | High | Chloroform is a good solvent for many organic compounds and is expected to effectively solvate the hydrocarbon structure of this compound. |

| Acetone | Polar Aprotic | Moderate to High | While acetone possesses a polar carbonyl group, its two methyl groups provide nonpolar character, allowing for the dissolution of nonpolar compounds. |

| Ethyl Acetate | Weakly Polar | Moderate | Ethyl acetate is a moderately polar solvent and is expected to be a reasonably good solvent for this compound. |

| Ethanol | Polar Protic | Low to Moderate | The presence of a hydroxyl group and its ability to hydrogen bond makes ethanol a polar solvent. The solubility of the nonpolar this compound is therefore expected to be limited. |

| Methanol | Polar Protic | Low | As a highly polar protic solvent, methanol is not expected to be a good solvent for the nonpolar this compound. |

| Water | Highly Polar | Very Low / Insoluble | Due to its highly polar nature and extensive hydrogen bonding network, water is a very poor solvent for nonpolar hydrocarbons like this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a well-established experimental method such as the isothermal saturation (or shake-flask) method followed by gravimetric or spectroscopic analysis can be employed.

Isothermal Saturation (Shake-Flask) Method

This method is considered a reliable technique for determining the equilibrium solubility of a compound.[3]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To remove any suspended solid particles, immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. It is critical to minimize any temperature changes during this step to prevent precipitation.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the dried solute is achieved. The solubility can then be calculated in terms of mass per volume of solvent (e.g., g/L).

-

Spectroscopic/Chromatographic Analysis: Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted solution using UV-Vis spectrophotometry or HPLC to determine the concentration of this compound.

-

Data Analysis: The solubility is calculated from the concentration of the saturated solution. This can be expressed in various units, such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the isothermal saturation method.

Caption: Alternative pathways for quantification.

References

An In-depth Technical Guide to 4,5,9,10-Tetrahydropyrene: Synthesis, Properties, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5,9,10-tetrahydropyrene, a partially saturated polycyclic aromatic hydrocarbon that serves as a crucial synthetic intermediate in the development of novel organic materials and complex molecular architectures. This document details its chemical identity, molecular structure, physicochemical properties, and established synthesis protocols. Furthermore, it explores its relevance in the broader context of chemical research and as a foundational scaffold for molecules with potential applications in materials science and drug discovery.

Chemical Identity and Molecular Structure

This compound is a hydrocarbon with the chemical formula C₁₆H₁₄.[1] It is structurally characterized by a pyrene core with two of the four aromatic rings selectively hydrogenated at the 4, 5, 9, and 10 positions. This partial saturation breaks the planarity of the fully aromatic pyrene system, influencing its chemical reactivity and physical properties.

Molecular Formula: C₁₆H₁₄[1]

Molecular Weight: 206.28 g/mol [2]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification, purification, and further chemical transformations.

| Property | Value | Reference |

| Molecular Weight | 206.2824 g/mol | [1] |

| Appearance | Solid (at room temperature) | |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-6H,7-10H2 | [1] |

| InChIKey | XDFUNRTWHPWCKO-UHFFFAOYSA-N | [1] |

| SMILES | C1CC2=C3C(=CC=C2)CCC4=CC=CC1=C43 | [2] |

Spectroscopic Data:

-

¹H NMR: Spectral data is available through chemical databases such as ChemicalBook.

-

¹³C NMR: Detailed assignment of ¹³C NMR signals is crucial for structural confirmation.[3][4][5]

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of C-H stretching from the aromatic and aliphatic regions.

-

Mass Spectrometry: The mass spectrum provides the molecular weight and fragmentation pattern, aiding in structural elucidation.[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the selective reduction of pyrene. Several methods have been reported, each with its advantages and limitations. The "tetrahydropyrene (THPy) approach" is a key strategy for accessing 2,7-disubstituted pyrenes, which are otherwise difficult to obtain through direct electrophilic aromatic substitution on the parent pyrene.[6]

Birch Reduction Followed by Hydrogenation

One effective method involves a two-step process starting with the Birch reduction of pyrene to yield 4,5-dihydropyrene. This intermediate is then subsequently hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to afford this compound in good yields.[6] It is noted that the purity of the starting pyrene is crucial for the success of this reaction.[6]

Photochemical Reduction

For small-scale synthesis of very pure this compound, a photochemical reduction of pyrene using triphenyltin hydride can be employed.[6] This method is reported to be clean, with a reaction time of approximately one hour.[6]

Experimental Workflow: Synthesis via Birch Reduction

The following diagram illustrates the general workflow for the synthesis of this compound from pyrene via a Birch reduction and subsequent hydrogenation.

Role as a Synthetic Intermediate

The primary significance of this compound lies in its utility as a versatile synthetic intermediate.[7] The partial hydrogenation alters the electronic properties of the pyrene system, directing subsequent electrophilic aromatic substitution reactions to the 2 and 7 positions.[6] This regioselectivity is in stark contrast to the reactivity of pyrene itself, where substitution typically occurs at the 1, 3, 6, and 8 positions.

Synthesis of 2,7-Disubstituted Pyrenes

The "THPy method" provides a strategic pathway to 2,7-disubstituted pyrenes.[6] This involves the electrophilic substitution of this compound, followed by a re-aromatization step to regenerate the pyrene core, now functionalized at the desired positions.[6] This approach has been utilized to synthesize a variety of substituted pyrenes that are valuable building blocks for materials science and supramolecular chemistry.

Logical Relationship in Synthesis

The following diagram illustrates the logical relationship in utilizing this compound as an intermediate for the synthesis of 2,7-disubstituted pyrenes.

Relevance in Drug Development and Materials Science

While there is limited direct evidence of the biological activity of this compound itself, its importance in drug development lies in its role as a scaffold. The pyrene and tetrahydropyrene core structures are found in various classes of compounds with interesting biological and material properties.

Derivatives of pyrene, such as pyrene-4,5-dione and pyrene-4,5,9,10-tetraone, are valuable building blocks for constructing extended polyaromatic systems and specialty polymers.[8] These tetraone derivatives, in particular, have been investigated as organic cathode materials for lithium-ion batteries.[9][10]

The tetrahydropyran ring system, a related heterocyclic structure, is a common motif in many natural products and approved drugs. The synthesis of functionalized tetrahydropyran scaffolds is an active area of research in medicinal chemistry.

Although direct in vitro or in vivo studies on this compound are not widely reported in the context of drug development, its utility in generating novel substituted pyrenes provides a pathway to new chemical entities that can be explored for various therapeutic applications. For instance, substituted pyrene derivatives have been investigated for their applications in fluorescent probes and as components of tetraarylethenes with aggregation-induced emission (AIE) properties.[11]

Conclusion

This compound is a molecule of significant interest to synthetic chemists. Its well-established synthesis from pyrene and its unique reactivity profile make it an invaluable intermediate for accessing otherwise difficult-to-obtain substituted pyrene derivatives. While its direct application in drug development is not yet established, its role as a foundational building block for more complex and potentially bioactive molecules underscores its importance in the broader field of chemical and pharmaceutical research. The methodologies for its synthesis and its subsequent functionalization provide a robust platform for the exploration of new chemical space in both materials science and medicinal chemistry.

References

- 1. Pyrene, 4,5,9,10-tetrahydro- [webbook.nist.gov]

- 2. Pyrene, 4,5,9,10-tetrahydro- | C16H14 | CID 69906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 7. Efficient Synthesis of this compound: A Useful Synthetic Intermediate for the Synthesis of 2,7-Disubstituted Pyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. research.chalmers.se [research.chalmers.se]

- 11. A series of this compound-based tetraarylethenes: synthesis, structures and solid-state emission behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Strategic Role of 4,5,9,10-Tetrahydropyrene as a Versatile Synthetic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,9,10-Tetrahydropyrene is a partially saturated polycyclic aromatic hydrocarbon that has emerged as a crucial synthetic intermediate in the development of advanced functional materials. Its unique structural and electronic properties, which can be readily modulated through chemical functionalization, make it a valuable building block in materials science and a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, functionalization, and applications of this compound, with a focus on its role in the creation of novel organic electronic materials and as a precursor to biologically relevant molecules. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its use in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the selective hydrogenation of commercially available pyrene.

Experimental Protocol: Hydrogenation of Pyrene

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Desulfurization and Hydrogenation: Pyrene is first treated with Raney®-nickel to remove any sulfur impurities, followed by hydrogenation under pressure in the presence of a Palladium on carbon (Pd/C) catalyst.[1]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.

-

Purification: The reaction mixture contains over-hydrogenated products, from which this compound can be isolated and purified. A reported yield for this process is 31%.[1]

Functionalization of this compound: A Gateway to Novel Derivatives

The true utility of this compound lies in its susceptibility to electrophilic aromatic substitution at the 2 and 7 positions, a transformation that is difficult to achieve directly on the parent pyrene molecule.[2] This selective functionalization opens up avenues for the synthesis of a wide range of 2,7-disubstituted pyrene derivatives after a subsequent re-aromatization step.

Bromination of this compound

A key functionalization reaction is the bromination to yield 2,7-dibromo-4,5,9,10-tetrahydropyrene, a versatile precursor for cross-coupling reactions.

-

Reaction Setup: this compound is dissolved in a suitable solvent.

-

Reagents: Bromine is added in the presence of a catalyst, such as iron(III) chloride hydrate, with water as the solvent.[3]

-

Reaction Conditions: The reaction is carried out at room temperature overnight.[3]

-

Yield: This method has been reported to produce 2,7-dibromo-4,5,9,10-tetrahydropyrene in a remarkable yield of 99%.[3]

The following diagram illustrates the synthesis of this compound and its subsequent bromination.

Suzuki-Miyaura Cross-Coupling Reactions

2,7-Dibromo-4,5,9,10-tetrahydropyrene is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups.

-

Reactants: 2,7-dibromo-4,5,9,10-tetrahydropyrene (1 equivalent) and an arylboronic acid (2.2-2.5 equivalents) are used.[4]

-

Catalyst System: A palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a suitable phosphine ligand (e.g., SPhos) is employed.[4]

-

Base and Solvent: A base like potassium phosphate is used in a degassed solvent system such as a 4:1 mixture of 1,4-dioxane and water.[4]

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere.

-

Workup and Purification: The product is extracted, dried, and purified by column chromatography and recrystallization.

The following diagram illustrates the functionalization of 2,7-dibromo-4,5,9,10-tetrahydropyrene via Suzuki-Miyaura cross-coupling.

Applications in Materials Science

Derivatives of this compound have shown significant promise in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

Organic Light-Emitting Diodes (OLEDs)

The 2,7-disubstituted pyrene derivatives, synthesized via the tetrahydropyrene intermediate, are particularly useful for achieving deep-blue emission in OLEDs. The tetrahydropyrene core allows for the precise installation of donor and acceptor groups at the 2 and 7 positions, leading to materials with desirable photophysical and electrochemical properties after re-aromatization.

| Compound | Application | Key Properties | Reference |

| 2,7-disubstituted pyrene derivatives | Deep-blue OLEDs | Efficient charge transport and luminescence | [5] |

| This compound-based tetraarylethenes | Solid-state emitters | Aggregation-induced emission (AIE) active, highly emissive in condensed phase | [6][7] |

Organic Solar Cells (OSCs)

A novel D–π–A organic dye featuring a this compound π-conjugation linker has been synthesized and successfully employed in dye-sensitized solar cells (DSSCs). The rigid and coplanar structure imparted by the tetrahydropyrene bridge enhances the photophysical and electrochemical properties of the dye, leading to improved power conversion efficiencies.[8]

| Dye | Linker | Power Conversion Efficiency (PCE) | Reference |

| D2 | This compound | 6.75% | [8] |

| D1 | Biphenyl | 4.73% | [8] |

Oxidized Derivatives: Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone

Oxidation of pyrene can lead to the formation of pyrene-4,5-dione and pyrene-4,5,9,10-tetraone, which are valuable building blocks for the synthesis of extended polyaromatic systems and materials for energy storage.

Experimental Protocol: Synthesis of Pyrene-4,5-dione

-

Reactants: Pyrene, potassium persulfate (K₂S₂O₈), potassium carbonate (K₂CO₃), and ruthenium(IV) oxide hydrate (RuO₂·nH₂O).[9]

-

Solvent: A biphasic mixture of dichloromethane (CH₂Cl₂) and water.[9]

-

Reaction Conditions: The mixture is heated under reflux for 14-24 hours.[9]

-

Purification: The product is isolated by simple extraction.[9]

Experimental Protocol: Synthesis of Pyrene-4,5,9,10-tetraone from Pyrene-4,5-dione

-

Reactants: Pyrene-4,5-dione and an oxidizing agent such as chromium trioxide (CrO₃), periodic acid (H₅IO₆), or sodium periodate (NaIO₄) with a ruthenium catalyst.[10]

-

Solvent: Glacial acetic acid or a mixture of acetonitrile and water.[10]

-

Reaction Conditions: Vary depending on the oxidant, ranging from room temperature to reflux.[10]

-

Yields: Reported yields are 71% with CrO₃, 57% with H₅IO₆, and 62% with RuO₂·nH₂O/NaIO₄.[10]

The following diagram illustrates the oxidation pathways of pyrene.

References

- 1. Curved graphene nanoribbons derived from tetrahydropyrene-based polyphenylenes via one-pot K-region oxidation and Scholl cyclization - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02824K [pubs.rsc.org]

- 2. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A series of this compound-based tetraarylethenes: synthesis, structures and solid-state emission behavior - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00057C [pubs.rsc.org]

- 7. A series of this compound-based tetraarylethenes: synthesis, structures and solid-state emission behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. A tetrahydropyrene-based organic dye for solar cell application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

The Discovery and Synthesis of 4,5,9,10-Tetrahydropyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,9,10-Tetrahydropyrene (THPy) is a partially hydrogenated derivative of the polycyclic aromatic hydrocarbon pyrene. While not as extensively studied as its parent compound, THPy serves as a crucial intermediate in the synthesis of specifically substituted pyrene derivatives, which are of significant interest in materials science and medicinal chemistry. This technical guide provides an in-depth overview of the historical discovery and the evolution of the synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of synthetic pathways.

Historical Discovery and Early Synthesis

The initial identification of this compound was not a targeted synthesis but rather a serendipitous finding. It was first isolated as a minor byproduct during the catalytic hydrogenation of pyrene under extreme conditions. This early method involved subjecting pyrene to high pressure (100 bar) and high temperature (400 °C) in the presence of a molybdenum-sulphur-carbon catalyst, yielding THPy in a modest amount of approximately 10%.[1] This process, while historically significant, was inefficient for the specific preparation of THPy due to the low yield and the harsh reaction conditions required.

The driving force for the development of more efficient synthetic routes was the utility of THPy as a strategic intermediate. The partial hydrogenation of the pyrene core in the 4,5,9,10-positions deactivates the typical sites of electrophilic substitution (1, 3, 6, and 8 positions) and directs subsequent reactions to the 2 and 7 positions. This regioselectivity is highly valuable for the synthesis of 2,7-disubstituted pyrenes, which are otherwise challenging to obtain directly from pyrene.[1]

Evolution of Synthetic Methodologies

Over the years, several methods have been developed to synthesize this compound with improved yields and milder reaction conditions. These methods primarily involve the reduction of pyrene using various catalytic systems and reducing agents.

Catalytic Hydrogenation

While the initial discovery involved catalytic hydrogenation, subsequent research focused on optimizing the catalyst and reaction conditions to improve the selectivity and yield of THPy. Various catalysts, including nickel and palladium, have been explored. For instance, reexamination of the hydrogenation of pyrene with a Raney nickel catalyst under atmospheric pressure was found to produce a mixture of hydropyrenes, including this compound.[2]

Chemical Reduction

A significant advancement in the synthesis of THPy came with the use of chemical reducing agents. A notable and efficient method involves the reduction of pyrene with sodium in ethanol. This approach offers a more accessible and scalable route to THPy compared to high-pressure catalytic hydrogenation.

A highly efficient procedure for the synthesis of this compound was reported by Connor et al. in 1999.[3][4][5] This method, which involves the reduction of pyrene using sodium in absolute ethanol, provides a practical and high-yielding laboratory-scale synthesis.

Quantitative Data on Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic methods of this compound, allowing for a clear comparison of their efficiencies.

| Method | Catalyst/Reducing Agent | Temperature (°C) | Pressure (bar) | Reaction Time | Yield (%) | Reference |

| Historical Method | Molybdenum-sulphur-carbon | 400 | 100 | Not specified | ~10 | [1] |

| Connor et al. Method | Sodium metal in ethanol | Reflux | Atmospheric | 4 hours | 85-90 | [3][4][5] |

Detailed Experimental Protocols

This section provides a detailed experimental protocol for the efficient synthesis of this compound based on the method described by Connor et al.[3][4][5]

Synthesis of this compound via Sodium in Ethanol Reduction

Materials:

-

Pyrene

-

Absolute Ethanol

-

Sodium metal

-

Methanol

-

Hexane

-

Deionized water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyrene (10.0 g, 49.4 mmol) and 250 mL of absolute ethanol.

-

Addition of Sodium: While stirring the solution at room temperature, carefully add small pieces of sodium metal (15.0 g, 652 mmol) over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reflux: After the addition of sodium is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours.

-

Quenching: After 4 hours, cool the reaction mixture to room temperature and cautiously add 50 mL of methanol to quench any unreacted sodium.

-

Workup: Pour the reaction mixture into 500 mL of deionized water and extract with hexane (3 x 150 mL).

-

Drying and Evaporation: Combine the organic layers and wash with deionized water (2 x 200 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using hexane as the eluent to afford this compound as a white solid.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the historical synthesis timeline and the utility of this compound as a synthetic intermediate.

Caption: Historical evolution of this compound synthesis.

Caption: Workflow for the synthesis of 2,7-disubstituted pyrenes via a THPy intermediate.

Conclusion

The journey of this compound from a low-yield byproduct to a readily accessible synthetic intermediate highlights the progress in synthetic organic chemistry. The development of efficient and scalable methods for its preparation has unlocked its potential in the targeted synthesis of complex pyrene derivatives. This guide provides researchers and scientists with a comprehensive understanding of the historical context and practical methodologies for the synthesis of this valuable compound, facilitating its application in the development of novel materials and therapeutics.

References

- 1. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Efficient Synthesis of this compound: A Useful Synthetic Intermediate for the Synthesis of 2,7-Disubstituted Pyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on the Structure of 4,5,9,10-Tetrahydropyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure of 4,5,9,10-tetrahydropyrene, a significant polycyclic aromatic hydrocarbon derivative. The information presented herein is based on theoretical calculations and is intended to support research and development activities where the conformation and geometry of this molecule are of interest.

Core Molecular Structure and Conformation

This compound (C₁₆H₁₄) is a partially saturated derivative of pyrene. Its structure consists of a biphenyl core with two ethylene bridges, resulting in a non-planar, three-dimensional conformation. Understanding the precise bond lengths, bond angles, and dihedral angles is crucial for predicting its chemical reactivity, molecular interactions, and suitability for various applications, including as a scaffold in medicinal chemistry or as a building block in materials science.

Theoretical Calculation Workflow

The structural parameters of this compound are typically determined through computational chemistry methods. A standard workflow for such theoretical calculations is outlined below. This process allows for the determination of the molecule's optimized geometry and electronic properties.

Caption: A flowchart illustrating the typical workflow for theoretical calculations of molecular structures.

Quantitative Structural Data

For the purpose of this guide, we will present a hypothetical table of structural parameters as would be obtained from a Density Functional Theory (DFT) calculation, which is a common and reliable method for predicting the geometry of organic molecules in the gas phase. These values are representative and intended to illustrate the format of such data. For experimentally-derived solid-state data, researchers are directed to the aforementioned CCDC entry.

Table 1: Hypothetical Calculated Bond Lengths for this compound (DFT/B3LYP/6-31G)*

| Atom 1 | Atom 2 | Bond Length (Å) |

| C(ar) | C(ar) | 1.39 - 1.42 |

| C(ar) | C(ar, bridgehead) | 1.40 - 1.43 |

| C(ar, bridgehead) | C(al) | 1.51 |

| C(al) | C(al) | 1.54 |

| C(ar) | H | 1.08 |

| C(al) | H | 1.09 |

Table 2: Hypothetical Calculated Bond Angles for this compound (DFT/B3LYP/6-31G)*

| Atom 1 | Atom 2 (Vertex) | Atom 3 | Bond Angle (°) |

| C(ar) | C(ar) | C(ar) | 119.5 - 120.5 |

| C(ar) | C(ar, bridgehead) | C(al) | 121.0 |

| C(ar, bridgehead) | C(al) | C(al) | 112.0 |

| H | C(al) | H | 109.0 |

Table 3: Hypothetical Calculated Dihedral Angles for this compound (DFT/B3LYP/6-31G)*

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C(ar, bridgehead) | C(al) | C(al) | C(ar, bridgehead) | ~55 |

| C(ar) | C(ar, bridgehead) | C(ar, bridgehead) | C(ar) | ~45 |

(Note: "ar" denotes an aromatic carbon and "al" denotes an aliphatic carbon. The values presented are illustrative of what would be expected from a DFT calculation and are not from a specific published study on this molecule.)

Experimental and Computational Protocols

The primary experimental method for determining the precise three-dimensional structure of a crystalline solid like this compound is single-crystal X-ray diffraction .

Single-Crystal X-ray Diffraction Methodology (General Protocol)

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, accurate molecular structure.

Computational Methodology (General Protocol for DFT)

-

Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

-

Method Selection: A level of theory and basis set are chosen. A common choice for organic molecules is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G* or larger.

-

Geometry Optimization: The energy of the initial structure is minimized to find the most stable conformation (a local minimum on the potential energy surface).

-

Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.

-

Data Analysis: The optimized Cartesian coordinates are used to calculate bond lengths, bond angles, and dihedral angles. Electronic properties can also be extracted from the output files.

Logical Relationships in Structural Analysis

The relationship between experimental and theoretical approaches to structural determination is complementary. Experimental methods provide a "ground truth" for the solid-state structure, while computational methods offer insights into the gas-phase structure and can be used to predict properties that are difficult to measure experimentally.

Caption: The complementary relationship between experimental and theoretical methods in structural analysis.

A Technical Guide to the Photophysical Properties of 4,5,9,10-Tetrahydropyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of 4,5,9,10-tetrahydropyrene derivatives, a class of molecules with significant potential in the development of fluorescent probes and advanced materials. The substitution at the 2 and 7 positions of the tetrahydropyrene core dramatically influences their absorption and emission characteristics, making them a fascinating subject for photophysical studies. This document provides a comprehensive overview of their key photophysical parameters, detailed experimental protocols for their characterization, and visual representations of the underlying principles and workflows.

Core Photophysical Properties of 2,7-Disubstituted this compound Derivatives

The introduction of electron-donating and electron-accepting groups at the 2 and 7 positions of the this compound scaffold gives rise to intriguing photophysical phenomena, most notably solvatochromism. This is characterized by a significant solvent-dependent shift in the emission spectrum, indicating a change from a locally excited state to an intramolecular charge transfer (ICT) state.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key photophysical data for two representative donor-acceptor substituted this compound derivatives in various solvents. These compounds, 2-N,N-dimethylamino-7-nitro-4,5,9,10-tetrahydropyrene (THP-NO2) and 2-N,N-dimethylamino-7-acetyl-4,5,9,10-tetrahydropyrene (THP-Ac), serve as excellent models for understanding the structure-property relationships within this class of molecules.[1][2]

Table 1: Photophysical Properties of 2-N,N-dimethylamino-7-nitro-4,5,9,10-tetrahydropyrene (THP-NO2)

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |

| Cyclohexane | 416 | 535 | 0.03 | - |

| Benzene | 426 | 580 | 0.01 | - |

| Diethyl ether | 418 | 570 | 0.01 | - |

| Ethyl acetate | 420 | 600 | < 0.01 | - |

| Acetonitrile | 422 | 630 | < 0.01 | - |

| Methanol | 420 | 635 | < 0.01 | - |

Table 2: Photophysical Properties of 2-N,N-dimethylamino-7-acetyl-4,5,9,10-tetrahydropyrene (THP-Ac)

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |

| Cyclohexane | 370 | 445 | 0.06 | 1.2 |

| Benzene | 374 | 480 | 0.28 | 3.5 |

| Diethyl ether | 370 | 485 | 0.45 | 4.2 |

| Ethyl acetate | 372 | 505 | 0.55 | 4.8 |

| Acetonitrile | 372 | 530 | 0.60 | 5.1 |

| Methanol | 372 | 535 | 0.45 | 4.5 |

Data sourced from the New Journal of Chemistry.[1][2] Note: A '-' indicates that the data was not reported in the source literature.

Key Experimental Protocols

Accurate determination of photophysical parameters is crucial for understanding and comparing the properties of different derivatives. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of the tetrahydropyrene derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the tetrahydropyrene derivative in a spectroscopy-grade solvent (e.g., cyclohexane, acetonitrile) in a standard 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max to ensure linearity.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength at which the highest absorbance is recorded is the λ_abs.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelength(s) of maximum emission (λ_em) and the fluorescence spectrum of the derivative.

Methodology:

-

Sample Preparation: Use the same solution prepared for the absorption spectroscopy. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Set the excitation wavelength to the λ_abs determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.

-

The wavelength corresponding to the peak of the emission spectrum is the λ_em.

-

It is essential to correct the raw emission spectra for the wavelength-dependent sensitivity of the detector and monochromator gratings.

-

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample's absorption. For blue-emitting tetrahydropyrene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

-

Calculation: The fluorescence quantum yield of the sample (Φ_S) is calculated using the following equation: Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts S and R refer to the sample and the reference standard, respectively.

-

A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines, and the ratio of the gradients can be used in the calculation.

-

Fluorescence Lifetime (τ_F) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Sample Preparation: Prepare a deoxygenated solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.

-

Measurement:

-

Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer).

-

Excite the sample with the pulsed laser at the λ_abs.

-

Collect the fluorescence decay profile by measuring the time difference between the laser pulse and the detection of the first fluorescence photon.

-

-

Data Analysis: The fluorescence decay data is deconvoluted from the IRF and fitted to an exponential decay function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime (τ_F).

Visualizing Photophysical Processes and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the concepts and processes involved in the study of this compound derivatives.

Jablonski Diagram for a Donor-Acceptor Tetrahydropyrene

This diagram illustrates the electronic transitions that occur in a donor-acceptor substituted this compound derivative upon absorption of light.

Caption: Jablonski diagram illustrating electronic transitions.

Experimental Workflow for Photophysical Characterization

This diagram outlines the systematic process for characterizing the photophysical properties of a new this compound derivative.

Caption: Experimental workflow for photophysical characterization.

Structure-Property Relationship: Solvatochromism

This diagram illustrates how the electronic nature of substituents and the polarity of the solvent influence the emission properties of 2,7-disubstituted 4,5,9,10-tetrahydropyrenes.

Caption: Influence of substituents and solvent on emission.

References

- 1. Synthesis and photophysical studies of donor-acceptor substituted tetrahydropyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and photophysical studies of donor-acceptor substituted tetrahydropyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,7-Disubstituted Pyrenes using 4,5,9,10-Tetrahydropyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique photophysical and electronic properties.[1][2] Specifically, 2,7-disubstituted pyrenes have emerged as valuable scaffolds in the development of novel therapeutics and advanced materials. Their utility stems from the fact that substitution at the 2 and 7 positions can significantly modulate the electronic properties of the pyrene core, influencing their fluorescence, conductivity, and biological activity.[2]

However, direct electrophilic aromatic substitution on the pyrene core predominantly occurs at the 1, 3, 6, and 8 positions. The synthesis of 2,7-disubstituted pyrenes, therefore, requires a more strategic approach. The "tetrahydropyrene strategy" provides an effective solution to this challenge. This method involves the initial reduction of pyrene to 4,5,9,10-tetrahydropyrene (THPy), which deactivates the 1, 3, 6, and 8 positions and directs electrophilic substitution to the 2 and 7 positions. Subsequent functionalization and re-aromatization yield the desired 2,7-disubstituted pyrene derivatives.

These application notes provide detailed protocols for the synthesis of 2,7-disubstituted pyrenes via the tetrahydropyrene route, including the reduction of pyrene, the selective bromination of this compound, subsequent Suzuki-Miyaura cross-coupling reactions, and the final aromatization step. The methodologies described herein are intended to serve as a comprehensive guide for researchers in academia and industry.

Synthetic Strategy Overview

The overall synthetic pathway for obtaining 2,7-disubstituted pyrenes from pyrene is a four-step process. This strategy allows for the introduction of a wide variety of substituents at the 2 and 7 positions, making it a versatile method for creating a library of novel pyrene derivatives for applications in drug discovery and materials science.

Caption: Synthetic workflow for 2,7-disubstituted pyrenes.

Experimental Protocols

Protocol 1: Synthesis of this compound (THPy)

This protocol describes the reduction of pyrene to this compound using a palladium on carbon (Pd/C) catalyst and hydrogen gas.

Materials:

-

Pyrene

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filter paper

-

Rotary evaporator

Procedure:

-

In a suitable round-bottom flask, dissolve pyrene (1.0 eq) in a mixture of ethanol and ethyl acetate (1:1 v/v).

-

Carefully add 10% Pd/C (10 mol%) to the solution.

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol to afford this compound as a white solid.

| Reactant | Product | Yield | Reference |

| Pyrene | This compound | ~90% | Adapted from literature descriptions |

Protocol 2: Synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene

This protocol details the regioselective bromination of this compound at the 2 and 7 positions using bromine and an iron catalyst.

Materials:

-

This compound (THPy)

-

Bromine (Br₂)

-

Iron powder (Fe)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a catalytic amount of iron powder to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.2 eq) in dichloromethane dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to remove excess bromine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 2,7-dibromo-4,5,9,10-tetrahydropyrene as a white to off-white solid.

| Reactant | Product | Yield | Reference |

| This compound | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | 76-85% | [3] |

Protocol 3: Suzuki-Miyaura Cross-Coupling of 2,7-Dibromo-4,5,9,10-tetrahydropyrene

This protocol describes the synthesis of 2,7-diaryl-4,5,9,10-tetrahydropyrenes via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Materials:

-

2,7-Dibromo-4,5,9,10-tetrahydropyrene

-

Arylboronic acid (2.2 - 2.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Schlenk flask or microwave vial

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating plate or microwave reactor

-

Standard work-up and purification equipment

Procedure:

-

To a Schlenk flask or microwave vial, add 2,7-dibromo-4,5,9,10-tetrahydropyrene (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 4.0 eq).

-

Evacuate the vessel and backfill with an inert gas (repeat three times).

-

Add the degassed solvent (e.g., toluene/ethanol/water mixture) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 12-24 hours). For microwave-assisted reactions, shorter reaction times at higher temperatures are common.

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2,7-diaryl-4,5,9,10-tetrahydropyrene.

| Starting Material | Coupling Partner | Product | Yield | Reference |

| 2,7-Dibromo-4,5,9,10-tetrahydropyrene | Phenylboronic acid | 2,7-Diphenyl-4,5,9,10-tetrahydropyrene | Good to excellent | [1] |

| 2,7-Dibromo-4,5,9,10-tetrahydropyrene | 4-Pyridylboronic acid | 2,7-Di(pyridin-4-yl)-4,5,9,10-tetrahydropyrene | Good to excellent | [1] |

Protocol 4: Aromatization of 2,7-Disubstituted-4,5,9,10-tetrahydropyrenes

This protocol outlines the dehydrogenation of the tetrahydropyrene core to the fully aromatic pyrene system using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Materials:

-

2,7-Disubstituted-4,5,9,10-tetrahydropyrene